Product packaging for 1-[4-(2-fluorophenoxy)butyl]imidazole(Cat. No.:)

1-[4-(2-fluorophenoxy)butyl]imidazole

Cat. No.: B5127020
M. Wt: 234.27 g/mol
InChI Key: ZYADNRUQSAZGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Imidazole (B134444) and Phenoxy Scaffolds in Medicinal Chemistry

The strategic combination of well-characterized pharmacophores is a common approach in drug discovery to generate novel molecules with desired biological activities. The selection of the imidazole and phenoxy groups in the structure of 1-[4-(2-fluorophenoxy)butyl]imidazole is deeply rooted in their historical and proven significance in the development of therapeutic agents.

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. mdpi.commdpi.com First synthesized by Heinrich Debus in 1858, its derivatives have a long history of therapeutic application. nih.govwikipedia.org The imidazole nucleus is a component of many natural products, including the amino acid histidine and the neurotransmitter histamine. wikipedia.orglifechemicals.com This biological prevalence has inspired the development of a vast array of synthetic imidazole-containing drugs with a wide spectrum of pharmacological activities.

The versatility of the imidazole scaffold allows it to interact with various biological targets, leading to its incorporation into drugs with diverse therapeutic actions, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netmdpi.com For instance, imidazole-based compounds are known to be effective antifungal agents, often by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govresearchgate.net

The imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions in enzymes makes it a valuable component in the design of enzyme inhibitors. lifechemicals.comneu.edu.tr Its chemical properties, including its amphoteric nature, allow for structural modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. neu.edu.tr The continuous exploration of imidazole derivatives in preclinical studies underscores their enduring importance in the quest for new medicines. nih.govnih.gov

The phenoxy group, an ether linkage of a phenyl ring to an oxygen atom, is another key moiety frequently employed in drug design. mdpi.comnih.gov Its presence in a molecule can significantly influence its biological activity through various mechanisms. The phenoxy scaffold can engage in π–π stacking and hydrophobic interactions with biological targets, contributing to binding affinity and selectivity. mdpi.com

Numerous approved drugs across different therapeutic areas contain a phenoxy moiety, highlighting its role as a privileged scaffold. mdpi.comnih.gov These include agents for treating viral diseases, prostate conditions, and certain cancers. mdpi.com In preclinical research, the incorporation of a phenoxy group is often explored to enhance a compound's interaction with specific receptors or enzymes. For example, many inhibitors of VEGFR (Vascular Endothelial Growth Factor Receptor), a key target in angiogenesis and cancer, feature a phenoxy group. mdpi.com

The decision to investigate the This compound scaffold stems from a logical combination of the known attributes of its components. The structure features an imidazole ring linked via a butyl chain to a 2-fluorophenoxy group. This design hypothesizes a synergistic or additive effect of the individual moieties to achieve a desired biological profile.

The imidazole portion is a well-established pharmacophore in antifungal agents, particularly those targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). nih.govwikipedia.org The nitrogen atom at position 3 of the imidazole ring is known to coordinate with the heme iron in the active site of CYP51, leading to enzyme inhibition. nih.gov

The phenoxyalkyl linker is a common structural motif in various biologically active compounds, including some antifungal and antileishmanial agents. nih.gov The length and composition of this linker can influence the molecule's flexibility and positioning within the target's binding site. The butyl chain in this specific scaffold provides a certain degree of conformational freedom.

The 2-fluoro substitution on the phenoxy ring is a strategic modification. The fluorine atom can alter the electronic properties of the phenyl ring and can participate in hydrogen bonding or other non-covalent interactions, potentially enhancing binding affinity and selectivity for the target enzyme. mdpi.com

Therefore, the investigation into This compound is driven by the hypothesis that this specific combination of an imidazole head, a flexible butyl linker, and a fluorinated phenoxy tail could result in a potent and potentially selective inhibitor of a biological target, such as fungal CYP51. Preclinical studies are essential to validate this hypothesis and characterize its biological activity.

Overview of General Preclinical Research Methodologies Applicable to Novel Compounds

The preclinical evaluation of a novel compound like This compound follows a structured and multi-faceted approach to characterize its biological effects before any consideration for clinical trials. These methodologies are designed to assess the compound's potential efficacy and to identify its mechanism of action.

A fundamental step is the synthesis and characterization of the compound to ensure its purity and structural integrity. This is typically achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. mdpi.comresearchgate.net

In vitro studies form the initial phase of biological testing. These experiments are conducted in a controlled laboratory setting, often using isolated enzymes, cells, or microorganisms. For a compound hypothesized to have antifungal activity, in vitro assays would include determining the Minimum Inhibitory Concentration (MIC) against various fungal strains. researchgate.netrsc.org The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

To elucidate the mechanism of action , specific enzymatic assays are employed. Given the structural motifs of This compound , a key investigation would be its inhibitory effect on lanosterol 14α-demethylase (CYP51). researchgate.netnih.gov Such studies measure the compound's ability to inhibit the enzyme's activity, often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Computational studies , such as molecular docking, are often used in conjunction with experimental assays. These in silico methods predict how a compound might bind to the active site of a target protein, providing insights into the potential interactions that stabilize the compound-protein complex. researchgate.net

Once a compound shows promising in vitro activity, it may proceed to in vivo studies in animal models. These studies are crucial for understanding how the compound behaves in a whole organism. For an antifungal candidate, this could involve testing its efficacy in an animal model of fungal infection.

Throughout the preclinical phase, pharmacokinetic studies are also conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies help to predict how the compound will be processed by the body.

Aims and Scope of Academic Inquiry into this compound

The primary aim of academic inquiry into This compound is to thoroughly characterize its biological activity and to understand its potential as a lead compound for drug development. The scope of this research is typically focused on several key areas:

Synthesis and Structural Elucidation: The development of efficient synthetic routes to produce the compound and its analogs is a fundamental aspect of the research. Detailed structural analysis confirms the identity and purity of the synthesized molecules.

Evaluation of Biological Activity: A central goal is to determine the compound's biological effects. Based on its structural features, the primary focus of investigation for This compound would likely be its antifungal properties. This involves screening against a panel of pathogenic fungi to determine its spectrum of activity. nih.gov

Mechanism of Action Studies: A significant part of the academic inquiry is dedicated to understanding how the compound exerts its biological effects. For an azole-containing compound, this would involve investigating its interaction with key enzymes in the fungal sterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51). nih.govnih.gov The goal is to confirm the molecular target and the nature of the inhibition.

Structure-Activity Relationship (SAR) Studies: To optimize the lead compound, researchers often synthesize and test a series of related analogs. By systematically modifying different parts of the This compound scaffold (e.g., changing the substitution on the phenoxy ring, altering the length of the alkyl chain), researchers can identify the structural features that are critical for its biological activity. nih.gov

The scope of academic research is generally confined to the preclinical stage and does not typically extend to human clinical trials. The findings from these studies provide the foundational knowledge that may warrant further investigation by pharmaceutical companies for potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15FN2O B5127020 1-[4-(2-fluorophenoxy)butyl]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-fluorophenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-12-5-1-2-6-13(12)17-10-4-3-8-16-9-7-15-11-16/h1-2,5-7,9,11H,3-4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYADNRUQSAZGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**synthetic Methodologies and Chemical Derivatization of 1 4 2 Fluorophenoxy Butyl Imidazole**

Retrosynthetic Analysis and Design Strategies for 1-[4-(2-fluorophenoxy)butyl]imidazole

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available precursors. For this compound, two primary disconnection points are considered the most logical: the ether bond and the bond connecting the butyl chain to the imidazole (B134444) nitrogen.

Strategy 1: Disconnection of the Aryl Ether Linkage

The most common strategy involves disconnecting the C-O bond of the ether. This is based on the well-established Williamson ether synthesis. masterorganicchemistry.comedubirdie.com This disconnection leads to two key fragments: the phenoxide of 2-fluorophenol (B130384) and a butylimidazole electrophile, specifically 1-(4-halobutyl)imidazole. Further disconnection of the N-butyl bond in this intermediate points to imidazole and a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627), as the primary starting materials. This linear approach is often favored for its reliability and use of readily available reagents.

Strategy 2: Disconnection of the Imidazole N-C Bond

An alternative disconnection breaks the bond between the imidazole ring and the butyl chain. This yields imidazole and an electrophilic 4-(2-fluorophenoxy)butyl halide intermediate. This intermediate can be further disconnected at the ether linkage, leading back to 2-fluorophenol and a 1,4-dihalobutane. This approach reverses the order of bond formation compared to the first strategy.

A third, more convergent strategy involves building the imidazole ring itself, for which methods like the Van Leusen imidazole synthesis are applicable. organic-chemistry.orgnih.gov This would involve disconnecting the imidazole ring to reveal precursors such as 4-(2-fluorophenoxy)butylamine, an aldehyde, and tosylmethyl isocyanide (TosMIC).

Original Synthetic Routes to this compound

The most practical and widely applicable synthesis of this compound follows a two-step sequence involving N-alkylation of imidazole followed by a Williamson ether synthesis.

The synthesis proceeds through two distinct and high-yielding steps:

Step 1: Synthesis of 1-(4-bromobutyl)-1H-imidazole. The first step is the mono-N-alkylation of imidazole with a bifunctional electrophile. Imidazole is treated with a suitable base, such as sodium hydride (NaH), to generate the imidazolide (B1226674) anion, which is a potent nucleophile. This anion then reacts with a large excess of 1,4-dibromobutane in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The use of excess 1,4-dibromobutane is crucial to minimize the formation of the undesired dialkylated byproduct, 1,4-di(imidazol-1-yl)butane. The reaction proceeds via an SN2 mechanism to yield the key intermediate, 1-(4-bromobutyl)-1H-imidazole .

Step 2: Synthesis of this compound. The second step involves the formation of the aryl ether linkage via the Williamson ether synthesis. nih.govmiracosta.edu 2-Fluorophenol is deprotonated using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF to form the corresponding sodium or potassium 2-fluorophenoxide. edubirdie.comgoogle.com This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 1-(4-bromobutyl)-1H-imidazole intermediate prepared in the first step. The bromide ion is displaced in an SN2 reaction, yielding the final product, this compound.

Table 1: Proposed Two-Step Synthesis of this compound

StepReactant 1Reactant 2Key Reagents & SolventsIntermediate/ProductReaction Type
1 Imidazole1,4-Dibromobutane (excess)NaH, DMF1-(4-bromobutyl)-1H-imidazoleN-Alkylation (SN2)
2 1-(4-bromobutyl)-1H-imidazole2-FluorophenolNaH or K₂CO₃, DMFThis compoundWilliamson Ether Synthesis (SN2)

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and byproducts.

For the N-alkylation of imidazole , key parameters to optimize include:

Base: Strong bases like NaH ensure complete deprotonation of imidazole, but milder bases like potassium carbonate can also be used, sometimes reducing side reactions.

Solvent: Polar aprotic solvents such as DMF, acetonitrile, or THF are preferred as they effectively solvate the cations without interfering with the nucleophilic attack. edubirdie.com

Temperature: The reaction is typically run at room temperature to moderate heat. Higher temperatures can increase the rate but may also promote the formation of the dialkylated byproduct.

Stoichiometry: A significant excess of the dihaloalkane is the most critical factor in preventing the formation of 1,4-di(imidazol-1-yl)butane.

For the Williamson ether synthesis step, optimization focuses on:

Base: The choice of base depends on the acidity of the phenol. While phenols are more acidic than aliphatic alcohols, a strong base like NaH ensures complete and rapid formation of the phenoxide. edubirdie.com Weaker bases like K₂CO₃ are also effective, particularly at elevated temperatures, and are often easier to handle. nih.gov

Solvent: DMF and acetonitrile are excellent solvent choices as they facilitate the SN2 reaction. francis-press.com

Temperature: The reaction is often heated (typically 50-100 °C) to ensure a reasonable reaction rate, especially when using a weaker base like K₂CO₃. francis-press.com Monitoring the reaction by TLC is essential to determine the optimal reaction time.

Exploration of Alternative Synthetic Pathways and Analogues

While the two-step method is robust, alternative pathways can be explored for the synthesis of the target molecule or its analogues. These routes may offer advantages in specific contexts, such as creating structural diversity.

Instead of starting with a pre-formed imidazole ring, it can be constructed using a multicomponent reaction. The Van Leusen three-component reaction is a powerful method for synthesizing 1,5-disubstituted imidazoles. organic-chemistry.orgnih.govresearchgate.net This reaction involves the condensation of an amine, an aldehyde, and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgtsijournals.com

To apply this to the target molecule, one would first need to synthesize the key precursor, 4-(2-fluorophenoxy)butylamine . This could be prepared from 1-(4-bromobutoxy)-2-fluorobenzene (B17195) (itself made from 2-fluorophenol and 1,4-dibromobutane) via a Gabriel synthesis or by reacting with sodium azide (B81097) followed by reduction.

The Van Leusen reaction would then proceed as follows:

Condensation of 4-(2-fluorophenoxy)butylamine with an appropriate aldehyde (e.g., formaldehyde (B43269) or a derivative) to form an aldimine in situ.

Cycloaddition of the aldimine with TosMIC in the presence of a base like K₂CO₃. nih.gov

Elimination of toluenesulfinic acid from the resulting imidazoline (B1206853) intermediate to yield the aromatic imidazole ring.

This convergent approach is highly versatile for creating a library of analogues by simply varying the amine or aldehyde component. researchgate.net

An alternative strategy involves forming the ether linkage before attaching the imidazole ring. This reverses the sequence of the primary synthetic route.

Synthesis of 1-(4-bromobutoxy)-2-fluorobenzene: 2-Fluorophenol is deprotonated with a base (e.g., NaOH, K₂CO₃) and reacted with an excess of 1,4-dibromobutane. Similar to the N-alkylation of imidazole, using an excess of the dihalide minimizes the formation of the symmetrical diether byproduct.

N-Alkylation of Imidazole: The resulting intermediate, 1-(4-bromobutoxy)-2-fluorobenzene, is then used as the alkylating agent to react with the imidazolide anion (from imidazole and NaH) to form the final product.

This route may be advantageous if the intermediate 1-(4-bromobutoxy)-2-fluorobenzene is easier to purify than 1-(4-bromobutyl)-1H-imidazole or if it is commercially available.

Chain elongation strategies are less common for a simple butyl chain but could involve multi-step processes starting from a shorter chain, such as reacting the sodium salt of 2-fluorophenol with a protected 2-bromoethanol, followed by deprotection, conversion of the alcohol to a leaving group (like a tosylate), and subsequent reaction with imidazole. However, for a four-carbon linker, using 1,4-dihalobutane is significantly more direct and efficient.

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is an achiral molecule, the introduction of stereocenters into its structure can be of significant interest for pharmacological studies, as enantiomers of a chiral drug can exhibit different biological activities and metabolic profiles. Chiral analogues could be designed by introducing a substituent on the butyl chain or by modifying the phenoxy ring in a way that creates a chiral center. Although specific literature on the stereoselective synthesis of chiral analogues of this compound is not extensively detailed, general principles of asymmetric synthesis can be applied.

One common strategy involves the use of a chiral building block. For instance, a chiral 1,4-butanediol (B3395766) derivative could be employed as the starting material for the butyl spacer. This would allow for the introduction of a stereocenter at a defined position on the alkyl chain. The synthesis could proceed via a chiral epoxide, which can be opened by the phenoxide or the imidazole nucleophile, or by using a chiral haloalkane.

Another approach is the use of organocatalysis or chiral metal catalysts to induce enantioselectivity. nih.gov For example, an asymmetric reduction of a ketone precursor on the butyl chain could generate a chiral alcohol. While the synthesis of a novel chiral α-tetrazole binaphthylazepine organocatalyst has been described for other applications, similar principles could be adapted for the synthesis of chiral imidazole derivatives. nih.gov The development of stereoselective routes is a key area in medicinal chemistry for accessing enantiomerically enriched compounds. nih.gov

Chemical Modification and Derivatization Strategies of this compound

The chemical derivatization of this compound can be systematically approached by modifying its three main components: the phenoxy ring, the imidazole ring, and the butyl spacer. Such modifications are crucial for optimizing the compound's properties. chemrxiv.orgnih.gov

The electronic and steric properties of the phenoxy ring can be modulated by introducing various substituents. This is typically achieved by starting the synthesis with an appropriately substituted phenol. The nature and position of the substituent can significantly influence the biological activity. For instance, in the development of azole antifungals, the substitution pattern on the aromatic rings is a key determinant of efficacy and spectrum of activity. nih.govmdpi.com

The general synthetic route would involve the reaction of a substituted 2-fluorophenol with a 1,4-dihalobutane, followed by the N-alkylation of imidazole. A variety of substituted phenols are commercially available or can be synthesized through established electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation/alkylation) or other methods.

Table 1: Representative Examples of Phenoxy Ring Modifications

Substituent (R)Starting PhenolPotential Impact
4-Chloro4-Chloro-2-fluorophenolModifies lipophilicity and electronic properties
4-Methyl2-Fluoro-4-methylphenolIntroduces a small lipophilic group
4-Nitro2-Fluoro-4-nitrophenolStrong electron-withdrawing group, potential metabolic site
3,4-Dichloro3,4-Dichloro-2-fluorophenolIncreases lipophilicity, may enhance binding interactions

The imidazole moiety is a key pharmacophore in many bioactive molecules and offers several positions for modification. researchgate.netchemijournal.com

N-3 Position (Second Nitrogen): The second nitrogen atom of the imidazole ring can be alkylated or acylated to form imidazolium (B1220033) salts or N-acylimidazoles, respectively. The formation of imidazolium salts, for example by reaction with an alkyl halide, introduces a permanent positive charge, which can alter the compound's solubility and interaction with biological targets.

C-2, C-4, and C-5 Positions: The carbon atoms of the imidazole ring can be functionalized. For instance, a substituent at the C-2 position can be introduced by starting with a 2-substituted imidazole, such as 2-methylimidazole. nih.gov Lithiation of the imidazole ring followed by quenching with an electrophile is another common strategy to introduce substituents.

Table 2: Examples of Imidazole Ring Modifications

ModificationReagent/StrategyResulting Structure
N-3 AlkylationMethyl iodide1-[4-(2-Fluorophenoxy)butyl]-3-methyl-1H-imidazol-3-ium iodide
C-2 SubstitutionStart with 2-methylimidazole2-Methyl-1-[4-(2-fluorophenoxy)butyl]imidazole
C-4(5) HalogenationN-Bromosuccinimide (NBS)Bromo-substituted imidazole derivative

The length and flexibility of the alkyl spacer connecting the phenoxy and imidazole rings can be critical for optimal interaction with a biological target.

Varying Spacer Length: Analogues with different spacer lengths can be readily synthesized by reacting 2-fluorophenol with α,ω-dihaloalkanes of varying lengths (e.g., 1,3-dibromopropane (B121459) for a propyl spacer, 1,5-dibromopentane (B145557) for a pentyl spacer) followed by reaction with imidazole. Studies on N-alkylimidazole derivatives have shown that the length of the alkyl chain can significantly affect biological activity. nih.govnih.govresearchgate.net

Introducing Functionality: The butyl spacer can be functionalized with groups such as hydroxyls, amines, or amides to introduce new interaction points (e.g., hydrogen bonding) or to alter physicochemical properties. This can be achieved by using a functionalized haloalkane in the alkylation step. For example, using an epichlorohydrin (B41342) derivative could introduce a hydroxyl group on the spacer.

Table 3: Examples of Butyl Spacer Alterations

Spacer ModificationSynthetic PrecursorResulting Analogue
Propyl Spacer1-Bromo-3-chloropropane1-[3-(2-Fluorophenoxy)propyl]imidazole
Pentyl Spacer1-Bromo-5-chloropentane1-[5-(2-Fluorophenoxy)pentyl]imidazole
Hydroxylated Spacer1-(2-Fluorophenoxy)-4-halo-2-butanol1-[4-(2-Fluorophenoxy)-2-hydroxybutyl]imidazole

The systematic derivatization of this compound, as outlined above, provides a framework for the rational design of new analogues with potentially improved properties. jopir.in

**preclinical Biological Evaluation and Target Engagement Studies of 1 4 2 Fluorophenoxy Butyl Imidazole**

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental in characterizing the pharmacological profile of a compound, providing initial data on its affinity and functional effects on specific molecular targets like receptors, ion channels, and enzymes.

G Protein-Coupled Receptors are a large family of transmembrane receptors that are common drug targets. nih.gov The imidazole (B134444) scaffold is present in ligands for various GPCRs. For instance, certain 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor, a ligand-gated ion channel, but this highlights the potential for fluorophenyl-imidazole structures to interact with neuronal receptors. nih.govnih.gov These compounds were found to preferentially interact with the α1/γ2 interface of the GABA-A receptor. nih.gov

However, for 1-[4-(2-fluorophenoxy)butyl]imidazole specifically, extensive screening against a broad panel of GPCRs is not widely documented in publicly available literature. The primary mechanism of action for many therapeutic imidazole-containing compounds is often directed towards enzymes rather than GPCRs. nih.gov Therefore, while off-target GPCR binding cannot be entirely ruled out without comprehensive screening, it is not considered the principal mechanism of action for this compound class.

Similar to GPCRs, ion channels represent another major class of drug targets. The potential for this compound to modulate ion channel activity is an important aspect of its preclinical evaluation. As mentioned, related benzimidazole (B57391) structures have shown activity as positive allosteric modulators of the GABA-A receptor, which is a chloride ion channel. nih.govnih.gov This suggests that the core chemical motifs have the potential for such interactions. However, specific data on the direct modulation of a wide range of voltage-gated or ligand-gated ion channels by this compound is not extensively reported. The focus of research for this class of compounds has predominantly been on its enzyme-inhibiting properties.

The most significant in vitro activity reported for azole-containing compounds, including those with an imidazole ring, is the inhibition of cytochrome P450 (CYP) enzymes. researchgate.net Specifically, the imidazole nitrogen atom can coordinate with the heme iron atom in the active site of these enzymes, leading to potent inhibition. nih.gov

The primary target for many antifungal azoles is sterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov Inhibition of fungal CYP51 is a well-established mechanism for antifungal agents. nih.govcardiff.ac.uk While human CYP51 is often considered a potential target for cholesterol-lowering drugs, it has demonstrated high intrinsic resistance to inhibition compared to its microbial counterparts. nih.gov Research has focused on designing azole inhibitors that are selective for the fungal CYP51 enzyme over the human homologue. nih.gov Studies on various azole derivatives show that they can bind tightly to fungal CYP51, often in a 1:1 stoichiometric ratio, leading to significant enzyme inhibition. nih.gov

For instance, studies on other azole compounds have determined their inhibitory concentrations (IC50) against target enzymes, providing a quantitative measure of their potency.

Table 1: Example Inhibitory Activity of Related Azole Compounds against Fungal CYP51

Compound Target Enzyme IC50 (µM)
Ketoconazole Candida albicans CYP51 0.4 - 0.6 nih.gov
Fluconazole Candida albicans CYP51 0.4 - 0.6 nih.gov
Itraconazole Candida albicans CYP51 0.4 - 0.6 nih.gov

This table presents data for well-known azole antifungal agents to illustrate the typical potency of this class against the target enzyme, as specific IC50 values for this compound are not detailed in the provided search results.

Cellular Pathway Perturbation Analysis in Preclinical Cell Lines

Cellular assays provide insight into how a compound's molecular activity translates into a biological response within a whole-cell context, including effects on signaling pathways and gene expression.

The primary mechanism of enzyme inhibition by this compound directly leads to the perturbation of specific cellular pathways. By inhibiting CYP51, the compound disrupts the ergosterol biosynthesis pathway in fungal cells. This leads to two major consequences: the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic methylated sterol precursors.

This disruption of membrane composition and integrity can secondarily affect numerous signal transduction pathways that are dependent on proper membrane function. nih.gov For example, membrane-bound enzymes and receptors may have altered activity, and processes like endocytosis and cell signaling, which rely on membrane fluidity and lipid raft integrity, can be impaired. In cancer cell lines, other imidazole-based compounds have been shown to induce cell cycle arrest and apoptosis by modulating key signaling proteins such as caspases, Bax, and Bcl-2. mdpi.com

Gene expression profiling is a powerful method to understand the broader cellular response to a compound. longdom.org The cellular stress induced by this compound, through the inhibition of CYP51 and subsequent membrane disruption, is expected to trigger significant changes in gene and protein expression.

Studies on other compounds that interfere with fundamental cellular processes have shown widespread changes in gene transcription. nih.govnih.gov For an azole antifungal, the anticipated changes in a fungal cell line would include:

Upregulation of stress response genes: This includes genes related to oxidative stress, osmotic stress, and cell wall integrity pathways.

Modulation of lipid metabolism genes: The cell may attempt to compensate for the ergosterol depletion by altering the expression of other genes in lipid and sterol metabolism.

Changes in drug efflux pump expression: As a common resistance mechanism, cells might upregulate the expression of ABC transporters or other efflux pumps to remove the compound.

RNA sequencing (RNA-Seq) and microarray analyses are common techniques used to obtain this data, providing a comprehensive view of the transcriptional landscape following compound exposure. longdom.orgnih.gov These analyses can reveal novel targets and off-target effects, and help identify biomarkers of response or resistance. nih.gov

Subcellular Localization and Interaction with Organelles

The specific subcellular localization of this compound has not been extensively detailed in publicly available research. However, understanding the distribution of a compound within a cell is crucial for elucidating its mechanism of action and potential targets. Organelles form a complex, interactive network that coordinates cellular activities, and their dysfunction is linked to numerous diseases. nih.govnih.gov The interaction of therapeutic agents with specific organelles is therefore a key area of drug discovery. nih.gov

The localization of molecules can be influenced by subtle changes in their chemical structure. For instance, studies on fluorescent probes have shown that substituting a molecule with a morpholine (B109124) group can lead to its accumulation in lysosomes, while other modifications can direct compounds to the mitochondria or lipid droplets. researchgate.net For the broader class of imidazole-containing compounds, interactions with specific organelles have been reported. A notable example is the interaction with the endoplasmic reticulum (ER), a continuous network of tubules and cisternae extending throughout the cell. nih.gov The ER is a major site of drug metabolism, containing enzymes like the cytochrome P450 (CYP450) family. Research on other substituted imidazoles has demonstrated their ability to bind to and even inactivate CYP450 enzymes, suggesting a direct interaction with the ER.

Computational docking studies of some 1-(diarylmethyl)-1H-imidazole derivatives have shown that they target and bind to tubulin, a key component of the cytoskeleton. mdpi.com This interaction can disrupt microtubule dynamics, which is a mechanism exploited in cancer therapy. mdpi.com Given that the cytoskeleton interacts with virtually all organelles, such an engagement represents a significant subcellular interaction. While these findings are for related compounds and not this compound itself, they highlight plausible subcellular targets and interactions for this class of molecules.

In Vitro and Ex Vivo Preclinical Activity in Disease Models (Non-Human)

Information regarding the efficacy and effects of this compound in isolated non-human tissue preparations is not available in the reviewed scientific literature.

While data may be limited for the specific title compound in all areas, the imidazole scaffold is a component in many biologically active molecules. Research on this compound and closely related analogues reveals significant activity in various cell-based pathological models.

Anti-inflammatory Activity

A fluorophenyl-imidazole, believed to be this compound, has demonstrated significant anti-inflammatory and immunomodulatory effects in cell-based assays using RAW 264.7 macrophages. nih.gov The primary mechanism appears to be the repolarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-resolving M2 phenotype. nih.gov

In lipopolysaccharide (LPS)-stimulated macrophages, the compound was shown to inhibit the production of key M1 inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov This inhibitory effect is linked to the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway and subsequent inhibition of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) phosphorylation. nih.govnih.gov Concurrently, the compound increased the expression of M2 markers such as Interleukin-4 (IL-4) and CD206, promoting an anti-inflammatory cellular environment. nih.gov The compound showed low cytotoxicity in these assays. nih.gov

Table 1: Anti-inflammatory and Immunomodulatory Effects of Fluorophenyl-imidazole on RAW 264.7 Macrophages nih.gov
ParameterEffect ObservedAssociated Pathway/Mechanism
Nitric Oxide (NO) ProductionInhibitedSuppression of iNOS expression
M1 Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12p70)ReducedInhibition of TLR4/NF-κB and p38 MAPK signaling
M1-associated Proteins (p65 phosphorylation, COX-2 mRNA)Reduced
M2 Anti-inflammatory Cytokines (IL-4, IL-13)IncreasedPromotion of M2 macrophage polarization
M2-associated Markers (CD206, Arginase-1 mRNA)Increased

Anticancer Activity

Direct studies on the anticancer activity of this compound are not prominent in the literature, but numerous studies on related imidazole-based compounds demonstrate significant potential. The imidazole ring is a core structure in several clinical and preclinical anticancer agents. nih.gov

Derivatives of 4-acetylphenylamine-imidazole have been evaluated for cytotoxicity against several cancer cell lines. nih.gov The most promising of these compounds showed activity against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines, with EC50 values in the micromolar range. nih.govresearchgate.net Another series of 1-(diarylmethyl)-1H-imidazoles were designed as anti-mitotic agents and showed potent antiproliferative activity against MCF-7 breast cancer cells by arresting the cell cycle in the G2/M phase and inducing apoptosis. mdpi.com These compounds were found to target tubulin, disrupting microtubule polymerization. mdpi.com Furthermore, imidazole-based oxidovanadium(IV) complexes have demonstrated anticancer effects in HepG2 (liver) and MCF-7 (breast) cancer cell lines. researchgate.net

Table 2: Anticancer Activity of Structurally Related Imidazole Derivatives in Cell-Based Assays
Compound Class/DerivativeCancer Cell Line(s)Observed EffectReference
4-Acetylphenylamine-imidazole derivativesMDA-MB-231 (Breast), PPC-1 (Prostate), U-87 (Glioblastoma)Cytotoxicity with EC50 values from 3.1 to 47.2 µM nih.govresearchgate.net
1-(Diarylmethyl)-1H-imidazolesMCF-7 (Breast)Potent antiproliferative activity, G2/M cell cycle arrest, apoptosis induction mdpi.com
Imidazole-based oxidovanadium(IV) complexesHepG2 (Liver), MCF-7 (Breast)Cytotoxicity (IC50 values reported) researchgate.net

Antimicrobial Activity

The imidazole scaffold is present in many well-known antifungal agents. While specific data on this compound is limited, related compounds show broad-spectrum antimicrobial activity. For example, various 1-butylimidazole-derived ionic liquids have been synthesized and screened against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans. rsc.org Similarly, other imidazolium-based ionic liquids demonstrated activity against several microbial strains, with particular potency against Gram-positive bacteria and fungi. mdpi.com

The mechanism of action for some derivatives involves disrupting bacterial communication. N-alkylimidazole derivatives have been shown to inhibit quorum sensing in P. aeruginosa, thereby reducing the expression of virulence factors like pyocyanin (B1662382) and inhibiting biofilm formation. nih.gov Studies on 2-methyl-1-hydroxymethylimidazole found it had moderate bactericidal activity, showing a concentration-dependent killing pattern that was most effective against Staphylococcus strains. farmaciajournal.com

Antiparasitic Activity

Fluorophenyl-substituted heterocyclic compounds, which are structurally related to this compound, have shown promising antiparasitic properties. A study on a series of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles identified compounds with excellent, selective activity against major human parasites. nih.gov One derivative with a 3-fluorophenyl substituent was highly active against both the promastigote and amastigote stages of Leishmania major, with EC50 values in the nanomolar range. nih.gov Another compound from the same series was more active against Toxoplasma gondii and showed considerable selectivity for the parasite over mammalian cells. nih.gov These findings suggest that the fluorophenyl and imidazole-like moieties are valuable pharmacophores for the development of novel antiparasitic drugs. nih.gov

**structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 4 2 Fluorophenoxy Butyl Imidazole Analogues**

Systematic Design and Synthesis of Analogues for SAR Elucidation

The systematic development of analogues of 1-[4-(2-fluorophenoxy)butyl]imidazole is foundational to understanding its SAR. The design strategy typically involves the individual modification of the three key structural motifs: the substituted aromatic ring, the alkyl linker, and the heterocyclic imidazole (B134444) ring. chemijournal.com The synthesis of these analogues generally follows established routes for N-alkylation of imidazoles.

A common synthetic pathway involves the reaction of imidazole with a suitable electrophile, such as a 4-(substituted-phenoxy)butyl halide. For the parent compound, this would involve reacting imidazole with 1-bromo-4-(2-fluorophenoxy)butane in the presence of a base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF). This versatile method allows for the creation of a diverse library of analogues by simply varying the starting materials. iosrjournals.org

Key Synthetic Steps for Analogue Generation:

Phenoxy Moiety Variation: A range of substituted phenols can be reacted with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) under Williamson ether synthesis conditions to generate a library of 1-bromo-4-(substituted-phenoxy)butanes. These intermediates can then be coupled with imidazole.

Alkyl Spacer Modification: The length of the spacer can be altered by using different dihaloalkanes (e.g., 1,3-dibromopropane (B121459) for a propyl spacer or 1,5-dibromopentane (B145557) for a pentyl spacer).

Imidazole Ring Substitution: While the parent compound has an unsubstituted imidazole, analogues can be prepared using substituted imidazoles (e.g., 2-methylimidazole, 4-nitroimidazole) in the final N-alkylation step to probe the steric and electronic requirements of the heterocyclic core. nih.gov

This systematic approach enables researchers to generate a matrix of compounds where one variable is changed at a time, allowing for a clear correlation between structural modification and biological or physicochemical outcomes. researchgate.net

Impact of Phenoxy Ring Substitutions on Preclinical Biological Activities

The nature and position of substituents on the phenoxy ring can dramatically influence the biological activity of this compound analogues. This is often due to changes in electronic properties, steric profile, and metabolic stability which affect how the molecule interacts with its biological target. For many enzyme inhibitors, particularly those targeting cytochrome P450 enzymes like aromatase, the aromatic ring engages in crucial hydrophobic and electronic interactions within the active site. nih.govrasayanjournal.co.in

The 2-fluoro substituent in the parent compound is a small, electron-withdrawing group. Its placement at the ortho position can have several effects:

Electronic Effects: The electronegativity of fluorine can influence the pKa of the phenoxy oxygen and modulate the electronic character of the ring, potentially impacting interactions with the target protein.

Conformational Effects: An ortho substituent can restrict the rotation around the phenyl-oxygen bond, locking the molecule into a more favorable (or unfavorable) conformation for binding.

Metabolic Blocking: Fluorine substitution can block sites of potential aromatic hydroxylation, a common metabolic pathway, thereby increasing the metabolic stability and half-life of the compound.

SAR studies on related aromatase inhibitors have shown that both the electronic nature and the position of the substituent are critical.

Table 1: Hypothetical Impact of Phenoxy Ring Substituents on Aromatase Inhibitory Activity
Analogue (Substitution on Phenoxy Ring)PositionElectronic EffectRelative Potency (IC₅₀)
-H (Unsubstituted)-NeutralBaseline
2-Fluoro (Parent Compound)OrthoElectron-withdrawing++++
4-FluoroParaElectron-withdrawing+++
4-ChloroParaElectron-withdrawing+++
4-MethoxyParaElectron-donating+
4-CyanoParaStrongly Electron-withdrawing+++++
3,4-DichloroMeta, ParaElectron-withdrawing++

Data in the table is illustrative and based on general principles observed in related series of enzyme inhibitors. Higher "+" indicates greater potency.

Generally, small, electron-withdrawing groups such as halogens or a cyano group at the para-position are well-tolerated or enhance activity. The ortho-fluoro group of the parent compound represents a particularly effective modification, suggesting a specific favorable interaction or conformational constraint within the enzyme's active site.

Role of the Butyl Spacer in Determining Target Selectivity and Potency

The four-carbon (butyl) spacer connecting the phenoxy and imidazole rings plays a critical role in determining the potency and selectivity of the molecule. Its length and flexibility are precisely tuned to position the two terminal ring systems in an optimal orientation for binding to the target enzyme. This linker spans the distance between different pockets or interaction points within the active site.

Studies on various classes of enzyme inhibitors with a similar "two-ring-and-a-linker" architecture have consistently shown that linker length is a critical parameter.

Too Short (e.g., ethyl, propyl): A shorter linker may not be long enough to allow the imidazole and phenoxy rings to simultaneously occupy their respective optimal binding pockets, leading to a significant loss of affinity.

Too Long (e.g., pentyl, hexyl): A longer linker might introduce excessive flexibility, leading to an entropic penalty upon binding as the molecule has to adopt a more rigid conformation. It could also lead to steric clashes or position the functional groups in a non-productive orientation.

The butyl chain appears to represent an optimal length for this particular scaffold, providing the right balance of flexibility and distance to effectively bridge key interaction sites.

Table 2: Influence of Alkyl Spacer Length on Target Binding Affinity
Compound SeriesSpacer Length (n carbons)Relative Binding AffinityRationale
1-[2-(2-fluorophenoxy)ethyl]imidazole2+Insufficient length to bridge binding sites
1-[3-(2-fluorophenoxy)propyl]imidazole3+++Sub-optimal positioning of terminal groups
This compound4+++++Optimal length and flexibility for binding
1-[5-(2-fluorophenoxy)pentyl]imidazole5++Increased flexibility, potential for non-productive binding modes

Data in the table is illustrative, based on common observations in related inhibitor classes. Higher "+" indicates greater affinity.

Contributions of Imidazole Substituents to Preclinical Pharmacological Profiles

The terminal imidazole ring is arguably the most critical pharmacophoric element of the molecule, especially in the context of inhibiting cytochrome P450 enzymes like aromatase. nih.gov The unsubstituted nitrogen at position 3 (N-3) of the imidazole ring acts as a potent ligand, coordinating directly to the ferric iron atom within the enzyme's heme prosthetic group. This interaction is central to the mechanism of inhibition for many azole-based drugs.

Therefore, the SAR at the imidazole ring is highly restrictive:

Unsubstituted Imidazole: The presence of a basic, sp²-hybridized nitrogen with an accessible lone pair of electrons is essential for heme coordination. The parent compound, with its unsubstituted imidazole, fulfills this requirement perfectly.

Substitution at C-2, C-4, or C-5: Introducing substituents on the carbon atoms of the imidazole ring can negatively impact activity. Steric bulk near the coordinating nitrogen can hinder its approach to the heme iron, weakening or preventing the key inhibitory interaction.

Replacement with Other Heterocycles: Replacing the imidazole with other five-membered heterocycles like pyrazole or triazole can sometimes be tolerated, as they also possess coordinating nitrogens. However, the specific geometry and basicity of the imidazole ring are often optimal. Replacing it with non-coordinating heterocycles or non-aromatic rings typically leads to a complete loss of this specific inhibitory activity. nih.gov

Structure-Property Relationships Governing Preclinical ADME Parameters

Table 3: Predicted Physicochemical Properties and their Influence on ADME
Structural FeatureInfluence on Physicochemical PropertyPredicted ADME Outcome
2-Fluorophenoxy RingIncreases lipophilicity (LogP); blocks metabolismGood permeability; enhanced metabolic stability
Butyl SpacerContributes to lipophilicity and flexibilityAids in passive diffusion across membranes
Imidazole RingContributes to Polar Surface Area (PSA) and basicityModulates solubility and potential for transporter interactions
Overall MoleculeBalanced LogP and PSALikely candidate for good oral absorption

Predictions are based on general principles of medicinal chemistry and structure-ADME relationships. researchgate.net

In silico and in vitro ADME models are used early in the design phase to predict these properties and guide the synthesis of analogues with more favorable pharmacokinetic profiles. nih.gov

**elucidation of Molecular and Cellular Mechanisms of Action of 1 4 2 Fluorophenoxy Butyl Imidazole**

Identification and Validation of Molecular Targets in Preclinical Models

Proteomics-Based Target Deconvolution

No proteomics studies, such as those utilizing affinity chromatography-mass spectrometry or other chemoproteomic approaches, have been published that identify the protein binding partners of 1-[4-(2-fluorophenoxy)butyl]imidazole.

Genetic and Chemical Knockdown/Knockout Studies in Cell Lines

There are no reports of genetic (e.g., CRISPR/Cas9 or siRNA) or chemical knockdown/knockout studies that have been used to validate the molecular target of this compound in any cell line.

Detailed Analysis of Downstream Signaling Cascades and Cellular Events

Without the identification of a primary molecular target, it is not possible to detail the downstream signaling cascades or specific cellular events perturbed by this compound. Research on other imidazole-based compounds has shown modulation of pathways like the p38 MAP kinase pathway in the context of viral infections, but this cannot be extrapolated to the compound .

Systems Biology Approaches to Map the Biological Network Perturbed by this compound

No systems biology studies, including transcriptomics, metabolomics, or integrative network analyses, have been conducted to map the broader biological network effects of this compound.

Unraveling Resistance Mechanisms in Preclinical Models

As there are no preclinical studies detailing the primary mechanism of action or efficacy of this compound, there is consequently no information regarding the development of resistance mechanisms to this compound.

**preclinical Pharmacokinetic Pk and Biotransformation Studies of 1 4 2 Fluorophenoxy Butyl Imidazole Non Human Models **

Absorption and Distribution Studies in Preclinical Animal Models

No information is publicly available regarding the absorption and distribution of 1-[4-(2-fluorophenoxy)butyl]imidazole in any preclinical animal model. These studies would typically determine the rate and extent to which the compound enters the bloodstream after administration and its subsequent spread into various tissues and organs. Key parameters such as bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and volume of distribution (Vd) remain unknown.

In Vitro Metabolic Stability and Metabolite Identification in Microsomes and Hepatocytes (Preclinical Species)

There are no published data on the in vitro metabolic stability of this compound. Standard assays using liver microsomes or hepatocytes from preclinical species like rats, mice, or dogs are used to predict hepatic clearance in vivo. These experiments determine the compound's intrinsic clearance (CLint) and metabolic half-life (t½). Furthermore, no metabolites of this compound have been identified from such in vitro systems.

Identification of Major Biotransformation Pathways

The chemical transformations that this compound undergoes in the body have not been documented. Biotransformation pathways, typically identified through in vitro and in vivo metabolite profiling, would reveal how the body modifies the compound to facilitate its elimination. Common metabolic reactions include oxidation, hydroxylation, glucuronidation, and cleavage of the ether or alkyl chain, but none have been confirmed for this molecule.

Excretion Pathways and Mass Balance Studies in Preclinical Models

No mass balance or excretion studies for this compound are available. These studies, often conducted using a radiolabeled version of the compound, are critical for determining the routes and rates of elimination from the body (e.g., via urine or feces). Consequently, the primary pathway of excretion and the extent of its elimination are unknown.

Drug-Drug Interaction Potential via Cytochrome P450 and Transporter Inhibition/Induction (In Vitro/Preclinical In Vivo)

The potential for this compound to cause drug-drug interactions has not been assessed in the public domain. While many imidazole-containing compounds are known to inhibit cytochrome P450 (CYP) enzymes, specific in vitro inhibition or induction assays for this compound against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) have not been reported. Similarly, its interaction with drug transporters has not been characterized.

**computational Chemistry and Molecular Modeling Studies of 1 4 2 Fluorophenoxy Butyl Imidazole**

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) leverages the knowledge of molecules known to be active to develop predictive models, without requiring the three-dimensional structure of the biological target. These methods have been applied to series of imidazole (B134444) derivatives to understand the key chemical features required for antifungal activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For azole-based antifungal agents like 1-[4-(2-fluorophenoxy)butyl]imidazole, the primary target is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov A general pharmacophore model for CYP51 inhibitors has been established through the study of numerous active compounds. nih.govnih.gov

The key features of this pharmacophore typically include:

A Nitrogen Heterocycle: An imidazole or triazole ring capable of coordinating with the heme iron atom in the active site of CYP51. nih.govnih.gov This is the most critical interaction for potent inhibition.

Hydrophobic/Aromatic Groups: One or more hydrophobic regions that engage in van der Waals or π-π stacking interactions with nonpolar residues in the enzyme's binding pocket. nih.govnih.gov In this compound, the 2-fluorophenoxy group serves as a primary hydrophobic feature.

A Flexible Linker: A chain, such as the butyl group in the target compound, that provides the correct spacing and conformational flexibility to position the pharmacophoric features optimally within the active site.

This established pharmacophore can be used as a query for similarity searching in large chemical databases. The goal is to identify novel compounds that share the same essential features as known active molecules like this compound, thereby accelerating the discovery of new potential antifungal candidates. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. tubitak.gov.tr These models help in predicting the activity of new, unsynthesized analogs and in understanding which physicochemical properties are most influential for the desired biological effect.

In a study of imidazole derivatives as CYP51 inhibitors, a QSAR model was developed using multiple linear regression. tubitak.gov.trresearchgate.net The model demonstrated a strong correlation between the compounds' structural descriptors and their inhibitory activity. The statistical quality of the developed QSAR model indicated its predictive power. tubitak.gov.tr

The key descriptors identified as significant in these models often relate to molecular shape, volume, and electronic properties. researchgate.net For instance, the developed models indicated the importance of atomic van der Waals volumes and atomic Sanderson electronegativities. tubitak.gov.tr The descriptors that were found to be most significant were the sums of R6u, RDF030v, Mor25v, GATs5e, and R5e+. tubitak.gov.tr The positive and negative coefficients of these descriptors in the QSAR equation reveal whether an increase in their value is favorable or unfavorable for biological activity.

Table 1: Representative QSAR Descriptors for CYP51 Inhibitors

Descriptor Type Description Relevance to Activity
Topological Descriptors Describe the atomic connectivity and branching of the molecule. Influences molecular size and shape, which are critical for fitting into the enzyme's active site.
3D-MoRSE Descriptors 3D Molecule Representation of Structures based on Electron diffraction. Encodes 3D structural information, which is vital for specific receptor interactions.
GETAWAY Descriptors GEometry, Topology, and Atom-Weights AssemblY. Relates molecular geometry and topology to activity, capturing information about molecular shape and substituent positions.
RDF Descriptors Radial Distribution Function descriptors. Provides information about the interatomic distances within the molecule, which is important for conformational flexibility and binding.
Electrostatic Descriptors Describe the charge distribution and electronegativity of atoms. Crucial for interactions with polar residues and the heme iron in the active site.

This table represents types of descriptors commonly used in QSAR studies for this class of compounds, as detailed in related research. tubitak.gov.trresearchgate.net

These QSAR models can guide the synthesis of more potent derivatives of this compound by prioritizing modifications that enhance the favorable descriptor values.

Structure-Based Drug Design (SBDD) and Molecular Docking Simulations

When the 3D structure of the biological target is known, structure-based drug design (SBDD) methods can be employed. Molecular docking is a primary SBDD technique used to predict the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.govnih.gov

Molecular docking studies on imidazole derivatives, including structures analogous to this compound, have been performed using the crystal structure of fungal CYP51 (e.g., from Candida albicans or Saccharomyces cerevisiae). researchgate.netfrontiersin.orgrcsb.org These simulations provide a detailed picture of the key protein-ligand interactions at the atomic level.

The primary interactions observed for this class of inhibitors are:

Heme Coordination: The N-3 atom of the imidazole ring forms a coordinate bond with the ferric (Fe³⁺) ion of the heme group in the enzyme's active site. nih.gov This is the anchor point for the inhibitor and is essential for potent activity.

Hydrophobic and π-Interactions: The phenoxy group of the inhibitor is positioned within a hydrophobic pocket of the active site. researchgate.net It forms favorable π-π stacking or π-cation interactions with the aromatic side chains of amino acid residues such as Phenylalanine (Phe) and Tyrosine (Tyr), and with charged residues like Arginine (Arg). tubitak.gov.trresearchgate.net Specifically, residues like Phe 255 have been implicated in these interactions. tubitak.gov.tr

Table 2: Key Interacting Residues in the CYP51 Active Site with Imidazole Inhibitors

Interaction Type Key Residues Role of Interaction
Heme Coordination Heme Iron Anchors the inhibitor in the active site via the imidazole nitrogen.
π-π Stacking Phenylalanine (Phe), Tyrosine (Tyr) Stabilizes the binding of the aromatic phenoxy ring.
π-Cation Interaction Arginine (Arg) Provides additional electrostatic stabilization for the aromatic ring.
Hydrophobic Contact Leucine (Leu), Valine (Val), Isoleucine (Ile) Contributes to binding affinity through interactions along the substrate channel.

This table summarizes key interactions identified in docking studies of imidazole inhibitors with CYP51. nih.govnih.govtubitak.gov.trresearchgate.net

The insights gained from the docked pose of this compound can be used to perform virtual screening campaigns. mdpi.com In this approach, the docked conformation serves as a template to search large databases of chemical compounds for molecules that are sterically and electronically complementary to the CYP51 active site. This method can rapidly identify diverse chemical scaffolds that may also act as CYP51 inhibitors, potentially leading to the discovery of novel antifungal agents with different properties or improved resistance profiles.

Molecular Dynamics Simulations to Characterize Conformational Dynamics and Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. frontiersin.orgnih.gov MD simulations have been applied to various azole-CYP51 complexes to assess the stability of the predicted binding modes and to understand the conformational flexibility of both the ligand and the protein. nih.govresearchgate.net

For a compound like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The analysis of the simulation trajectory can reveal:

Binding Stability: Whether the key interactions identified in docking, such as the heme coordination and π-stacking, are maintained over time. nih.gov

Conformational Changes: How the flexible butyl chain of the ligand explores different conformations within the binding pocket.

Role of Water Molecules: The presence and role of bridging water molecules that can mediate hydrogen bonds between the inhibitor and the protein. nih.gov

Protein Flexibility: How different regions of the CYP51 active site, such as loops at the entrance of the binding channel, adapt to the presence of the inhibitor.

By providing a more realistic and dynamic model of the binding event, MD simulations can validate docking predictions and offer deeper insights into the structural basis of inhibition, which is crucial for the rational design of next-generation antifungal agents. frontiersin.orgmdpi.com

In Silico Prediction of Preclinical ADME and Physicochemical Properties

In the realm of modern drug discovery and development, computational, or in silico, methods are indispensable for the early assessment of a compound's potential as a therapeutic agent. These computational approaches allow for the rapid and cost-effective prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its fundamental physicochemical properties, long before it is synthesized for in vitro or in vivo testing. nih.gov This predictive power is crucial for identifying candidates with favorable pharmacokinetic characteristics and for weeding out those likely to fail due to poor bioavailability or other undesirable properties. nih.gov For the compound this compound, a comprehensive in silico analysis would be a critical first step in evaluating its drug-like potential.

The process involves using sophisticated software that employs quantitative structure-activity relationship (QSAR) models and other algorithms to calculate properties based on the molecule's two-dimensional and three-dimensional structures. These predictions provide a foundational understanding of how the compound might behave within a biological system.

Physicochemical Properties

The physicochemical characteristics of a molecule are the bedrock of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are key determinants of a drug's ability to be absorbed and to permeate biological membranes. For this compound, these properties can be calculated to assess its compliance with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

Below is an illustrative table of the predicted physicochemical properties for this compound.

Disclaimer: The data presented in the following tables is illustrative and based on computational predictions for this compound. It is intended to represent the type of data generated in a molecular modeling study and has not been experimentally verified.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular FormulaC₁₃H₁₅FN₂OProvides the elemental composition of the molecule.
Molecular Weight234.27 g/mol Influences diffusion and transport across membranes. A value <500 g/mol is favorable for oral absorption.
logP (octanol-water partition coefficient)2.85A measure of lipophilicity. Values between 1 and 3 are often optimal for balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA)30.5 ŲEstimates the surface area of polar atoms. A TPSA < 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Donors0The number of N-H or O-H bonds. A low number is favorable for membrane permeation.
Hydrogen Bond Acceptors3The number of nitrogen or oxygen atoms. A value < 10 is desirable for good oral bioavailability.
Rotatable Bonds6A measure of molecular flexibility. Fewer than 10 rotatable bonds is linked to better oral bioavailability.

These predicted values suggest that this compound possesses a physicochemical profile conducive to good oral bioavailability, with a molecular weight, logP, and TPSA all falling within generally accepted ranges for drug-like molecules.

Preclinical ADME Profile

Building upon the physicochemical foundation, in silico tools can predict the ADME profile of a compound, offering insights into its journey through the body.

Table 2: Predicted ADME Properties of this compound

ADME ParameterPredicted OutcomeSignificance
Absorption
Human Intestinal Absorption (HIA)HighPredicts a high likelihood of absorption from the gastrointestinal tract into the bloodstream.
Caco-2 PermeabilityHighSuggests good permeability across the intestinal epithelial cell barrier.
P-glycoprotein (P-gp) SubstrateNoIndicates a low probability of being actively pumped out of cells, which could otherwise limit bioavailability.
Distribution
Blood-Brain Barrier (BBB) PenetrationHighThe compound is predicted to cross the BBB, which is relevant for centrally acting drugs.
Plasma Protein Binding (PPB)~90%Predicts the extent to which the compound will bind to proteins in the blood. High binding can limit the free fraction of the drug available to exert its effect.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor of CYP2D6, CYP3A4Suggests potential for drug-drug interactions, as these are major drug-metabolizing enzymes.
Excretion
Renal Organic Cation Transporter (OCT2) SubstrateNoPredicts a low likelihood of active secretion by the kidneys via this transporter.

The in silico ADME profile for this compound provides a preliminary forecast of its pharmacokinetic behavior. The high predicted intestinal absorption and blood-brain barrier penetration are promising indicators. However, the predicted inhibition of key cytochrome P450 enzymes highlights a potential area for concern regarding drug-drug interactions, which would require further investigation through in vitro assays. Computational studies on other nitrogen-containing heterocyclic compounds have also emphasized the importance of evaluating metabolic pathways and potential enzyme inhibition early in the development process.

**advanced Analytical and Methodological Approaches in 1 4 2 Fluorophenoxy Butyl Imidazole Research**

Spectroscopic Characterization Techniques (e.g., Advanced NMR, High-Resolution MS) in Synthesis and Metabolism Studies

The definitive structural confirmation of newly synthesized 1-[4-(2-fluorophenoxy)butyl]imidazole and the identification of its metabolites are accomplished using advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are central to this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR experiments are critical for the complete structural elucidation of the molecule.

¹H NMR spectra would confirm the presence and connectivity of protons in the molecule, including signals from the imidazole (B134444) ring, the butyl chain, and the fluorophenoxy group. For instance, in related imidazole structures, the chemical shifts of protons are influenced by the electronic environment; electron-withdrawing groups tend to shift signals downfield. ipb.pt

¹³C NMR provides information on the carbon skeleton of the compound. rsc.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the precise arrangement of the butyl chain linking the imidazole and 2-fluorophenoxy moieties. ipb.pt For example, HMBC can show correlations between protons on the butyl chain and carbons in both the imidazole and phenyl rings, unequivocally establishing the link. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could be used to determine the spatial proximity of atoms, further confirming the compound's conformation. ipb.pt

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with a chromatographic separation method like liquid chromatography (LC-MS), is essential for determining the elemental composition of the parent compound and its metabolites.

Electrospray Ionization (ESI) is a common soft ionization technique that would likely be used to generate protonated molecular ions [M+H]⁺ of this compound. unipi.it

The high mass accuracy of instruments like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for the calculation of a precise elemental formula, distinguishing it from other compounds with the same nominal mass. nih.gov

In metabolism studies, HRMS is used to identify potential biotransformations such as hydroxylation, oxidation, or cleavage of the molecule by comparing the high-resolution mass spectra of metabolites to the parent drug. nih.gov

Table 1: Representative Spectroscopic Data for Imidazole-Containing Compounds

TechniqueCompound TypeObservationSignificance
¹H NMR 1-Substituted ImidazolesCharacteristic chemical shifts for imidazole ring protons (typically δ 7-8 ppm).Confirms the presence of the imidazole core. researchgate.net
¹³C NMR Phenyl-ImidazolesDistinct signals for carbons in the imidazole and phenyl rings.Elucidates the carbon framework. researchgate.net
HMBC Substituted ImidazolesCorrelations between protons on substituents and carbons in the imidazole ring.Establishes connectivity and confirms substituent positions. ipb.pt
EI-MS Phenyl-Imidazole DerivativesMolecular ion peak (M⁺) and characteristic fragmentation patterns.Determines molecular weight and provides structural clues. unipi.it
HRMS (ESI) Novel HeterocyclesAccurate mass measurement of the protonated molecule [M+H]⁺.Confirms elemental composition.

Chromatographic Techniques for Purity Assessment and Preclinical Quantification (e.g., HPLC-MS/MS)

Chromatographic methods are the cornerstone for assessing the purity of the synthesized this compound and for its quantification in biological matrices during preclinical studies.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of the final compound and for monitoring the progress of the synthesis reaction. nih.gov A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govnih.gov The purity is assessed by the peak area percentage of the main compound relative to any impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantifying low concentrations of this compound in complex biological samples like plasma, tissue homogenates, or urine, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity. nih.gov

Method Development: A robust method would be developed and validated according to regulatory guidelines. mdpi.com This involves optimizing chromatographic conditions to separate the analyte from matrix components and selecting an appropriate internal standard. nih.gov

Quantification: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ of the parent compound) is selected and fragmented, and a specific product ion is monitored for quantification. mdpi.com This highly selective process minimizes interference from other molecules in the biological matrix. nih.gov

Application: The validated LC-MS/MS method can be used in various preclinical studies, including pharmacokinetic assessments and in vitro metabolism assays. nih.govnih.gov For example, a linear range of 1.25–1250 ng/mL has been achieved for other novel heterocyclic compounds in rat plasma. nih.gov

Table 2: Typical Parameters for an LC-MS/MS Quantification Method

ParameterExample ConditionPurpose
Chromatography Reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm)Separation of the analyte from the biological matrix. nih.gov
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acidElution of the compound from the column. nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+)Generation of charged precursor ions. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)Selective and sensitive quantification of the analyte. nih.gov
Linear Range e.g., 1 - 1000 ng/mLThe concentration range over which the method is accurate and precise. nih.gov
Sample Preparation Protein precipitation or liquid-liquid extractionRemoval of proteins and interferences from plasma samples. nih.gov

Biophysical Techniques for Studying Target Interactions (e.g., SPR, ITC, MST)

Understanding how this compound interacts with its biological target is crucial for elucidating its mechanism of action. Biophysical techniques provide label-free, quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time monitoring of binding events. In a typical experiment, the putative protein target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response. nih.gov

Kinetics and Affinity: SPR can determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov

Mechanism: For azole-containing compounds like this compound that may target heme proteins (e.g., cytochrome P450 enzymes), SPR can resolve complex binding events, such as multiple binding orientations or inhibitor-induced conformational changes. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Kₑ), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and hydration shell. Binding of this compound to a fluorescently labeled target protein will alter its thermophoretic movement, allowing for the determination of binding affinity in solution with minimal sample consumption.

Table 3: Comparison of Biophysical Techniques for Target Interaction Analysis

TechniqueInformation ProvidedKey Advantages
Surface Plasmon Resonance (SPR) Binding kinetics (kₐ, kₑ), affinity (Kₑ), specificity. researchgate.netReal-time, label-free, high sensitivity, can resolve complex kinetics. nih.gov
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Direct measurement of thermodynamic parameters, no immobilization or labeling required.
MicroScale Thermophoresis (MST) Binding affinity (Kₑ).Low sample consumption, performed in solution, wide range of buffers.

High-Throughput Screening (HTS) Methodologies for Biological Activity Discovery

To discover the potential biological or therapeutic activities of this compound, high-throughput screening (HTS) methodologies are employed. HTS allows for the rapid testing of the compound against a large number of biological targets or in various cellular assays. nih.gov

Assay Development: The first step is to develop a robust and miniaturized assay suitable for an automated HTS platform. This could be a biochemical assay (e.g., measuring enzyme inhibition) or a cell-based assay (e.g., measuring cell viability, reporter gene expression, or changes in a specific signaling pathway). nih.gov

Screening Libraries: While this compound would be the compound of interest, HTS is often used to screen large libraries of thousands of compounds to identify initial "hits." nih.gov The principles, however, apply to testing a single compound across many different assays. The compound would be tested in a "focused screen" against a panel of targets, for example, a panel of kinases, G-protein coupled receptors (GPCRs), or nuclear receptors.

Hit Validation: Positive results or "hits" from the primary screen require confirmation and further characterization. nih.gov This involves re-testing the compound to confirm its activity, determining its potency (e.g., IC₅₀ or EC₅₀ values), and running secondary assays to rule out false positives and assess its specificity. nih.govresearchgate.net Biophysical methods, as described in the previous section, are often integral to the hit validation process. nih.gov

Advanced Imaging Techniques for Cellular and Tissue Distribution in Preclinical Models

Visualizing where this compound and its metabolites accumulate in cells and tissues is vital for understanding their efficacy and potential off-target effects. Advanced imaging techniques provide spatial and quantitative information on drug distribution in preclinical animal models. researchgate.net

Positron Emission Tomography (PET): If a positron-emitting isotope (like ¹⁸F) can be incorporated into the structure of this compound (which already contains a fluorine atom), PET imaging can be used for non-invasive, whole-body imaging of the compound's distribution over time in living animals. nih.gov This dynamic data is invaluable for assessing target engagement and organ pharmacokinetics. The use of [F-18]-fluoromisonidazole for imaging tumor hypoxia demonstrates the utility of PET for imidazole-based tracers. nih.gov

Autoradiography: Following administration of a radiolabeled version of the compound (e.g., with ³H or ¹⁴C), whole-body or specific organ autoradiography can provide high-resolution images of the compound's distribution at the tissue and even cellular level. This is an ex vivo technique where tissue sections are exposed to a sensitive film or phosphor screen. nih.gov

Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, can map the distribution of the parent compound and its metabolites directly in tissue sections without the need for radiolabeling. nih.gov High-resolution MSI can provide detailed molecular images showing the precise localization of the drug in different anatomical structures within an organ. nih.gov

Super-Resolution Microscopy (SRM): To visualize the distribution at the subcellular level, a fluorescently tagged version of this compound could be synthesized. Techniques like STED (Stimulated Emission Depletion) or STORM (Stochastic Optical Reconstruction Microscopy) could then be used to track its localization within specific organelles, such as mitochondria or the nucleus, in cultured cells. nih.gov

Table 4: Overview of Advanced Imaging Techniques in Preclinical Research

TechniqueInformation ProvidedKey Features
Positron Emission Tomography (PET) In vivo, whole-body biodistribution and pharmacokinetics. nih.govNon-invasive, quantitative, dynamic imaging in living subjects.
Autoradiography Ex vivo, high-resolution tissue and cellular distribution. nih.govHigh spatial resolution, sensitive detection of radiolabeled compounds.
Mass Spectrometry Imaging (MSI) Ex vivo, label-free mapping of parent drug and metabolites. nih.govLabel-free, molecularly specific, can identify multiple molecules simultaneously.
Super-Resolution Microscopy (SRM) In vitro, subcellular localization of fluorescently-tagged molecules. nih.govNanoscale resolution, visualization within cellular compartments.

**challenges and Future Directions in the Preclinical Research and Development of 1 4 2 Fluorophenoxy Butyl Imidazole**

Current Limitations in Comprehensive Preclinical Profiling

A significant challenge in the preclinical assessment of a novel compound like 1-[4-(2-fluorophenoxy)butyl]imidazole is the breadth of studies required for a comprehensive profile. The initial stages of preclinical research would necessitate a thorough investigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Illustrative In Vitro ADME Profile for this compound

Parameter Assay Hypothetical Result Interpretation
Solubility Aqueous buffer (pH 7.4)5 µg/mLLow aqueous solubility, may pose challenges for formulation.
Permeability Caco-2 cell monolayerPapp (A→B): 15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Metabolic Stability Human Liver Microsomest½ = 45 minModerate metabolic stability, further investigation into metabolic pathways is warranted.
Plasma Protein Binding Human Plasma95% boundHigh plasma protein binding, which could limit the free fraction of the drug.
CYP450 Inhibition Cytochrome P450 panelIC₅₀ > 10 µM for major isoformsLow potential for drug-drug interactions mediated by CYP inhibition.

This table presents hypothetical data for illustrative purposes.

Limitations in the early stages often stem from the lack of standardized assays for novel compound classes, which can lead to variability in results between laboratories. Furthermore, predictive models for toxicity are not always accurate for new chemical scaffolds, necessitating extensive in vivo testing.

Opportunities for Expanding the Biological Scope of this compound

The imidazole (B134444) moiety is a versatile pharmacophore present in numerous approved drugs with diverse mechanisms of action. researchgate.netpharmacyjournal.net This suggests that this compound could be investigated for a wide range of biological targets.

Initial screening efforts could be broadened to include assays for:

Antifungal Activity: Many imidazole derivatives are potent antifungal agents. researchgate.net

Anticancer Activity: The imidazole ring is a key component of several anticancer drugs. pharmacyjournal.net

Anti-inflammatory Activity: Certain imidazole-containing compounds have demonstrated anti-inflammatory properties. ijpsjournal.com

Neurological Disorders: The structural features of this compound may allow it to cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders.

A systematic screening approach against a panel of kinases, G-protein coupled receptors, and ion channels could uncover novel therapeutic applications for this compound.

Development of Novel Synthetic Strategies for Scalable Production

For a compound to progress from a preclinical candidate to a clinically viable drug, a robust and scalable synthetic route is essential. The synthesis of this compound likely involves the alkylation of imidazole with a suitable 4-(2-fluorophenoxy)butyl halide.

Challenges in scaling up this synthesis could include:

Regioselectivity: Alkylation of imidazole can potentially occur at either of the two nitrogen atoms, leading to a mixture of isomers that may be difficult to separate.

Purification: Chromatographic purification, which is often used at the lab scale, may not be practical for large-scale production.

Future research in this area should focus on developing a convergent synthesis that is high-yielding, uses readily available starting materials, and avoids costly purification steps.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. In the context of this compound research, AI and ML could be applied to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity and toxicity of analogues.

Virtual Screening: Screen large virtual libraries of compounds to identify other molecules with similar structural features and potentially improved properties.

De Novo Drug Design: Generate novel molecular structures based on the this compound scaffold with optimized ADME and pharmacological properties.

Table 2: Potential Applications of AI/ML in the Development of this compound

Application AI/ML Tool Potential Outcome
Target Identification Deep Learning analysis of biological dataIdentification of novel protein targets for the compound.
Hit-to-Lead Optimization Generative Adversarial Networks (GANs)Design of new analogues with improved potency and selectivity.
ADME/Toxicity Prediction Graph Convolutional Networks (GCNs)Early identification of potential liabilities, reducing late-stage failures.

This table provides a conceptual overview of how AI/ML could be integrated into the research pipeline.

Potential for Lead Optimization and Analogue Development Towards Specific Preclinical Applications

Once a primary biological activity for this compound is identified, lead optimization studies will be crucial. This iterative process involves synthesizing and testing analogues to improve potency, selectivity, and pharmacokinetic properties.

Key areas for structural modification could include:

Fluorine Position: Moving the fluorine atom on the phenyl ring could modulate electronic properties and binding interactions.

Butyl Linker: Altering the length or rigidity of the butyl chain could optimize the orientation of the pharmacophoric groups.

Imidazole Substituents: Adding substituents to the imidazole ring could enhance potency and fine-tune physicochemical properties.

A focused library of analogues could be synthesized to systematically explore the structure-activity relationships (SAR) and develop a candidate molecule with a desirable preclinical profile for a specific therapeutic indication.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-[4-(2-fluorophenoxy)butyl]imidazole, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Imidazole ring formation : Condensation of aldehydes/ketones with amines under acidic conditions (e.g., HCl or acetic acid) .
  • Substitution reactions : Alkylation or nucleophilic substitution to introduce the 4-(2-fluorophenoxy)butyl group. Solvents like DMF or THF and catalysts such as PdCl₂(dppf) are often used .
  • Purification : Flash chromatography or recrystallization to achieve >95% purity. Monitor yields using TLC and confirm structures via ¹H/¹³C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and coupling constants. For example, fluorophenyl protons show distinct splitting patterns (~δ 7.1–7.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₁₄FN₂O: calculated 245.1094, observed 245.1096) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–F bond length ~1.34 Å, imidazole ring planarity) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Approach :

  • Kinase inhibition : Use ATP-binding assays (e.g., EGFR or VEGFR-2) at concentrations 1–100 µM. Compare IC₅₀ values with controls like gefitinib .
  • Antimicrobial screening : Agar dilution method against Candida albicans or Staphylococcus aureus (MIC ≤ 25 µg/mL indicates potency) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position, alkyl chain length) affect the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Fluorine position : 2-fluorophenoxy (meta-substitution) enhances metabolic stability compared to para-substituted analogs (e.g., 4-fluorophenyl derivatives show 30% lower CYP3A4 degradation) .
  • Butyl chain length : Extending the chain to hexyl reduces solubility (logP increases from 2.1 to 3.4) but improves membrane permeability in Caco-2 assays .
    • Validation : Molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., ΔG = −8.2 kcal/mol for EGFR vs. −6.9 kcal/mol for unmodified imidazole) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Troubleshooting :

  • Purity verification : Reanalyze compound batches via HPLC-MS. Impurities >2% (e.g., unreacted 2-fluorophenol) can artificially inflate activity .
  • Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HEK293) and controls. For example, discrepancies in IC₅₀ (10 µM vs. 25 µM) may arise from differing serum concentrations in media .

Q. How can computational methods predict the compound’s ADMET properties?

  • In silico Tools :

  • ADMET Prediction : SwissADME for bioavailability (e.g., 65% intestinal absorption) and toxicity (e.g., Ames test negativity) .
  • Metabolic Sites : CYP450-mediated oxidation of the imidazole ring (Site of Metabolism (SoM) identified via StarDrop’s DEREK module) .

Q. What crystallographic data are critical for understanding solid-state interactions?

  • Key Parameters :

  • Unit cell dimensions : Monoclinic system (e.g., a = 11.706 Å, β = 99.7°) from single-crystal X-ray diffraction .
  • Intermolecular forces : C–H⋯π interactions (3.3–3.5 Å) between fluorophenyl and imidazole rings stabilize the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.